BIX-01294

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIX-01294は、G9a様タンパク質およびG9aヒストンリジンメチルトランスフェラーゼの選択的、細胞透過性阻害剤として作用するジアゼピン-キナゾリナミン誘導体です。これらの酵素は、遺伝子調節に不可欠なプロセスである、リジン9でのヒストンH3のメチル化に関与しています。 This compoundは、体細胞からの誘導多能性幹細胞の生成の促進を含む、様々な研究用途に使用されています .

準備方法

BIX-01294は、2-アミノ-4,5-ジメトキシ安息香酸と尿素から始まる4段階のプロセスを用いて合成することができます。これらのステップには、環化、塩素化、および2段階のアミノ分解が含まれます。 最終段階には、穏やかな条件下でメタンスルホン酸を触媒として使用することが含まれ、75.5%の収率をもたらします . この方法は、その簡便性と安価な出発物質の入手可能性から、工業生産に適しています .

化学反応の分析

BIX-01294は、以下を含む様々な化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化される可能性がありますが、この反応に関する詳細な研究は限られています。

これらの反応で使用される一般的な試薬には、触媒作用のためのメタンスルホン酸と、還流条件のためのPrOHなどの様々な溶媒が含まれます . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

化学: ヒストンメチルトランスフェラーゼを含む研究で、選択的阻害剤として使用されています。

生物学: 異所性OCT4とcMycを必要とせずに、体細胞から誘導多能性幹細胞の生成を促進します.

科学的研究の応用

BIX-01294 has a wide range of scientific research applications:

Chemistry: Used as a selective inhibitor in studies involving histone methyltransferases.

Industry: Utilized in the development of new therapeutic strategies and drug discovery.

作用機序

BIX-01294は、ヒストン結合部位を占有し、ヒストンとの相互作用を阻害することによって、G9aおよびG9a様タンパク質を阻害します。 この阻害は、ヒストンH3リジン9メチル化の抑制につながり、遺伝子調節と発現に影響を与えます . この化合物はまた、オートファジーフラックスとリソソーム機能を阻害することによって、がん細胞でオートファジーとアポトーシスを誘導します .

類似の化合物との比較

This compoundは、G9aおよびG9a様タンパク質に対する高い選択性により、ユニークです。類似の化合物には以下が含まれます。

UNC0638: 遺伝子調節研究で類似の用途を持つ、G9aの別の選択的阻害剤。

A-366: G9aを阻害し、エピジェネティック研究で使用されます。

GSK343: がん研究で使用される、別のヒストンメチルトランスフェラーゼであるEZH2の強力な阻害剤。

類似化合物との比較

BIX-01294 is unique due to its high selectivity for G9a and G9a-like protein. Similar compounds include:

UNC0638: Another selective inhibitor of G9a with similar applications in gene regulation studies.

A-366: Inhibits G9a and is used in epigenetic research.

GSK343: A potent inhibitor of EZH2, another histone methyltransferase, used in cancer research.

This compound stands out for its specific inhibition of G9a and its applications in stem cell research and cancer therapy .

生物活性

BIX-01294 is a selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which play crucial roles in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and stem cell biology. The following sections detail the biological activities, mechanisms of action, and research findings related to this compound.

This compound primarily exerts its effects through the inhibition of G9a and GLP, leading to:

- Reduction of H3K9 Methylation : this compound decreases the levels of H3K9me2 and H3K27me3, which are associated with transcriptional repression. This demethylation can reactivate silenced genes involved in cell differentiation and apoptosis .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and glioma cells. Mechanistically, this compound activates both endogenous and exogenous apoptotic pathways, evidenced by increased expression of death receptors (DR4 and DR5) and pro-apoptotic proteins like Bax .

- Cell Cycle Arrest : In DLBCL cells, treatment with this compound results in G1 phase arrest, characterized by elevated levels of the cyclin-dependent kinase inhibitor P21 and reduced levels of cyclin E .

- Autophagy Activation : this compound has been reported to induce autophagy in glioma cells, promoting the expression of autophagy-related genes. This effect is linked to its ability to modulate histone methylation patterns at the promoters of these genes .

Case Studies

-

Diffuse Large B-cell Lymphoma (DLBCL) :

- Study Findings : this compound demonstrated significant anti-proliferative effects across multiple DLBCL cell lines, with a dose-dependent decrease in cell viability. For instance, at a concentration of 10 μM, approximately 62% of U2932 cells underwent apoptosis after 36 hours of treatment .

- Mechanism : Flow cytometry analyses revealed that this compound increases G1 phase cell population while decreasing S phase cells, indicating effective cell cycle arrest .

-

Glioma Cells :

- Study Findings : In U251 glioma cells, treatment with increasing concentrations of this compound resulted in a marked reduction in proliferation rates (from 94% viability at 1 µM to 21% at 8 µM) over 24 hours .

- Mechanism : The compound induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax and cleaved caspases .

Summary Table of Biological Activities

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Chronic Hepatitis C Infection : Research indicates that this compound can restore metabolic functions in exhausted CD8+ T cells from chronic HCV patients, suggesting its role beyond cancer therapy .

- Stem Cell Reprogramming : In pluripotent stem cell research, this compound has been shown to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs) by modulating histone modifications that promote pluripotency .

特性

IUPAC Name |

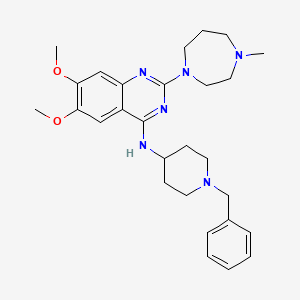

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXFATOLZGZLSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935693-62-2 |

Source

|

| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935693-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIX-01294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ9U8BQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。